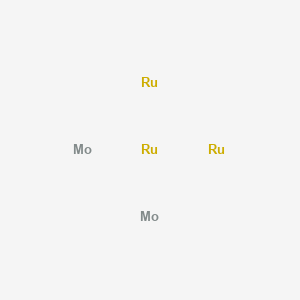
Molybdenum--ruthenium (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–ruthenium (2/3) is a compound consisting of molybdenum and ruthenium in a 2:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electronics. Both molybdenum and ruthenium are transition metals known for their high melting points, resistance to corrosion, and catalytic abilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum–ruthenium (2/3) can be synthesized through various methods, including chemical vapor deposition, solid-state reactions, and solution-based techniques. One common approach involves the reduction of molybdenum and ruthenium precursors in a hydrogen atmosphere at high temperatures. For instance, molybdenum trioxide and ruthenium trichloride can be reduced using hydrogen gas at temperatures around 800°C to 1000°C to form the desired compound.
Industrial Production Methods: In industrial settings, the production of molybdenum–ruthenium (2/3) often involves the use of metal-organic frameworks (MOFs) as precursors. These MOFs are subjected to thermal treatment in the presence of reducing agents to yield the final product. This method allows for precise control over the composition and morphology of the resulting compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum–ruthenium (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can form oxides such as molybdenum dioxide and ruthenium dioxide. Reduction reactions often involve the conversion of higher oxidation state compounds to lower oxidation states, such as the reduction of molybdenum trioxide to molybdenum dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–ruthenium (2/3) include hydrogen gas, oxygen, and various halogens. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed. For example, the oxidation of molybdenum–ruthenium (2/3) in an oxygen-rich environment at elevated temperatures can yield mixed oxides.
Major Products: The major products formed from the reactions of molybdenum–ruthenium (2/3) include various oxides, halides, and mixed-metal compounds. These products are often characterized by their unique structural and electronic properties, making them valuable for applications in catalysis and materials science.
Applications De Recherche Scientifique
Chemistry: In chemistry, molybdenum–ruthenium (2/3) is used as a catalyst in various reactions, including hydrogenation, oxidation, and metathesis reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool for synthetic chemists.
Biology: In biological research, molybdenum–ruthenium (2/3) is studied for its potential as an anticancer agent. Ruthenium compounds, in particular, have shown promise in targeting cancer cells and inducing apoptosis, making this compound a subject of interest for developing new cancer therapies.
Medicine: In medicine, molybdenum–ruthenium (2/3) is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties allow for the development of novel imaging techniques and targeted drug delivery systems.
Industry: In industrial applications, molybdenum–ruthenium (2/3) is used in the production of high-performance alloys, coatings, and electronic components. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism by which molybdenum–ruthenium (2/3) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, ruthenium compounds can interact with cellular components, such as DNA and proteins, to induce cell death in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they likely involve the modulation of redox states and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to molybdenum–ruthenium (2/3) include other molybdenum-ruthenium alloys and compounds, such as molybdenum–ruthenium (1/1) and molybdenum–ruthenium (3/2). These compounds share similar properties but differ in their molybdenum to ruthenium ratios, which can affect their chemical behavior and applications.
Uniqueness: Molybdenum–ruthenium (2/3) is unique due to its specific molybdenum to ruthenium ratio, which provides a balance of properties from both metals. This ratio allows for optimal catalytic activity and stability, making it particularly useful in applications requiring high performance and durability.
Propriétés
Numéro CAS |
918943-31-4 |
|---|---|
Formule moléculaire |
Mo2Ru3 |
Poids moléculaire |
495.1 g/mol |
Nom IUPAC |
molybdenum;ruthenium |
InChI |
InChI=1S/2Mo.3Ru |
Clé InChI |
IMMYWJDQDGYXCK-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Mo].[Ru].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
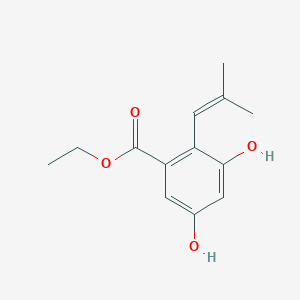
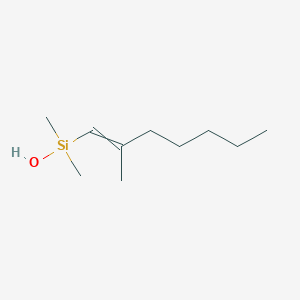
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
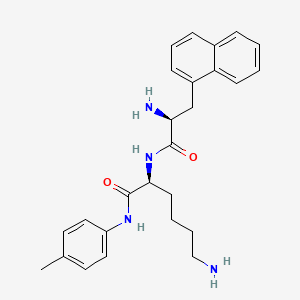
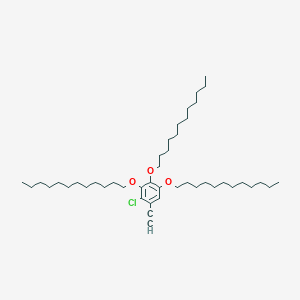
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
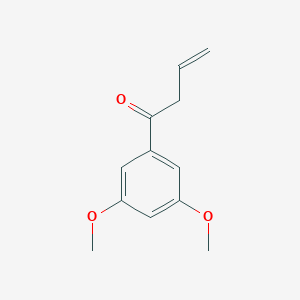
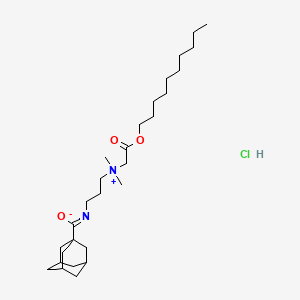
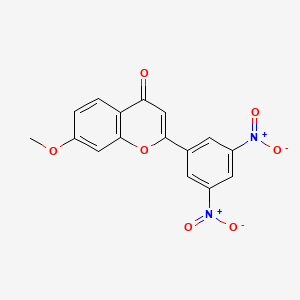
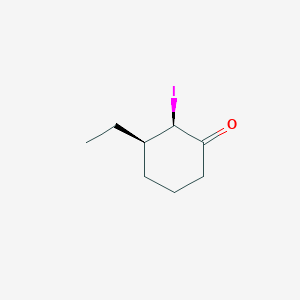

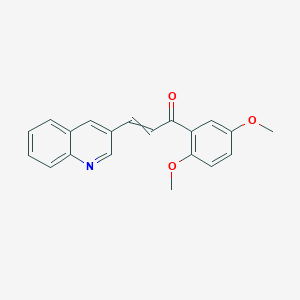
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
